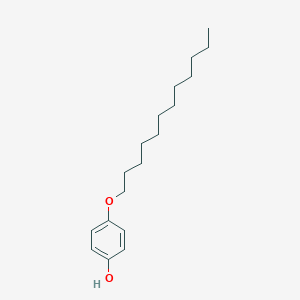

4-Dodecyloxyphenol

Description

Properties

IUPAC Name |

4-dodecoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXJDKPJCDJBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392979 | |

| Record name | 4-DODECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-87-1 | |

| Record name | 4-DODECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Challenges and Mitigation

-

Dialkylation : Controlled stoichiometry and stepwise addition of 1-bromododecane suppress bis-ether formation.

-

Purification : Recrystallization in hexane isolates the monoalkylated product, as dialkylated derivatives exhibit higher solubility.

Multi-Step Synthesis via 4-Aminophenol Intermediate

Reaction Pathway

This method employs 4-aminophenol as the starting material, involving:

-

Protection : Acetylation of the amine group to form 4-hydroxyacetanilide.

-

O-Alkylation : Etherification with 1-bromododecane under basic conditions.

-

Deprotection : Hydrolysis of the acetamide to yield 4-amino-dodecyloxybenzene.

-

Diazotization : Conversion of the amine to a hydroxyl group via diazonium salt formation and hydrolysis.

-

Protection : 4-Aminophenol reacts with acetic anhydride to form 4-hydroxyacetanilide.

-

Alkylation : 4-Hydroxyacetanilide, 1-bromododecane, and NaH in THF at 25°C for 2 hours.

-

Hydrolysis : Acidic cleavage of the acetamide group.

-

Diazotization : Treatment with NaNO<sub>2</sub>/HCl, followed by H<sub>2</sub>O hydrolysis.

Advantages and Limitations

-

Regioselectivity : Avoids dialkylation by protecting the amine early.

-

Complexity : Diazenium intermediates require stringent temperature control (<5°C).

Comparative Analysis of Synthetic Methods

| Parameter | Williamson Method | 4-Aminophenol Route |

|---|---|---|

| Steps | 1 | 4 |

| Yield | ~70% | ~65–70% |

| Purity (HPLC) | >99% | >99% |

| Scalability | High | Moderate |

| Byproducts | Dialkylated phenol | Diazonium salts |

Key Observations :

-

The Williamson method is industrially preferred for its simplicity and fewer purification steps.

-

The 4-aminophenol route suits laboratories requiring regioselective alkylation despite its complexity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial and Practical Considerations

Solvent and Catalyst Selection

-

Solvents : Ethanol (low cost) vs. THF (enhanced reactivity).

-

Catalysts : KOH (Williamson) vs. NaH (4-aminophenol route).

Scientific Research Applications

4-Dodecyloxyphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized as an additive in the production of ferroelectric liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Dodecyloxyphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein function and stability. Additionally, the dodecyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and influencing membrane dynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The para-substituted alkyl/alkoxy chain length and functional group type critically influence the properties of phenolic compounds. Key structural analogs include:

Table 1: Structural Comparison

| Compound | CAS Number | Molecular Formula | Substituent Type | Substituent Position |

|---|---|---|---|---|

| 4-Dodecyloxyphenol | 13037-87-1 | C₁₈H₃₀O₂ | Dodecyloxy | Para |

| 4-Dodecylphenol | 27193-86-8 | C₁₈H₃₀O | Dodecyl | Para |

| 4-Nonylphenol | 25154-52-3 | C₁₅H₂₄O | Nonyl | Para |

| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | Phenyl | Para |

Key Observations :

- This compound contains an ether linkage, which enhances polarity compared to 4-Dodecylphenol (direct C–C bond).

- 4-Nonylphenol (C₉ chain) and 4-Dodecylphenol (C₁₂ chain) exhibit increasing hydrophobicity with chain length.

- 4-Phenylphenol features a rigid biphenyl structure, contrasting with the flexible alkyl/alkoxy chains of others .

Physical and Chemical Properties

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index | Water Solubility |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Likely low |

| 4-Dodecylphenol | 310–335 | 0.94 | 1.503 | Insoluble |

| 4-Nonylphenol | ~300 | ~0.95 | ~1.51 | Low |

| 4-Phenylphenol | 305–308 | 1.24 | – | Slight |

Analysis :

- 4-Dodecylphenol’s high boiling point (310–335°C) and low water solubility align with its long alkyl chain .

- 4-Phenylphenol’s higher density (1.24 g/mL) reflects its aromaticity and compact structure .

Toxicity and Regulatory Considerations

Table 3: Hazard Profiles

| Compound | Hazard Classification | Regulatory Status |

|---|---|---|

| This compound | Data limited | Discontinued; unregulated |

| 4-Dodecylphenol | Aquatic Acute/Chronic 1 | Environmental hazard concerns |

| 4-Nonylphenol | Endocrine disruptor | Restricted under REACH/EPA |

| 4-Phenylphenol | Irritant | Controlled industrial use |

Critical Notes:

- 4-Nonylphenol is classified as a persistent organic pollutant (POP) due to bioaccumulation and toxicity .

- 4-Dodecylphenol’s aquatic toxicity highlights ecological risks, necessitating careful disposal .

- Discrepancy in 4-Dodecylphenol’s chain length: Some sources erroneously describe it as a C₁₀ chain , but CAS data confirm a C₁₂ chain .

Biological Activity

4-Dodecyloxyphenol (C18H30O2) is an organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

- Molecular Formula : C18H30O2

- Molecular Weight : 278.43 g/mol

- CAS Number : 3490858

- Structural Formula :

where R is a dodecyl group.

Biological Activity

This compound exhibits various biological activities that have been investigated in several studies:

- Antioxidant Activity : It has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains. Its mechanism involves disrupting the bacterial cell membrane, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents .

- Skin Irritation Potential : While it exhibits beneficial biological activities, this compound can also cause skin irritation and allergic reactions upon contact. Safety data indicate that it is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317) .

The biological activities of this compound can be attributed to its structural characteristics:

- Hydrophobic Interactions : The long dodecyl chain enhances its ability to interact with lipid membranes, which is essential for its antimicrobial activity.

- Phenolic Hydroxyl Group : The presence of the hydroxyl group contributes to its antioxidant capacity by donating hydrogen atoms to free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:

Q & A

Q. How to ensure reproducibility in quantifying this compound degradation products?

- Methodological Answer : Implement:

- Internal Standards : Use deuterated analogs (e.g., this compound-d) for GC-MS quantification.

- Interlaboratory Studies : Collaborate via ring trials to harmonize protocols (e.g., ISO 11348 for microbial toxicity).

- Open Data Platforms : Share raw chromatograms and kinetic data on repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.